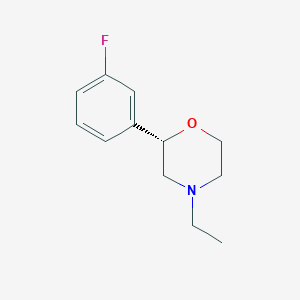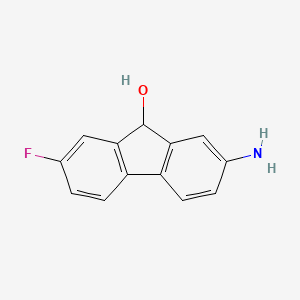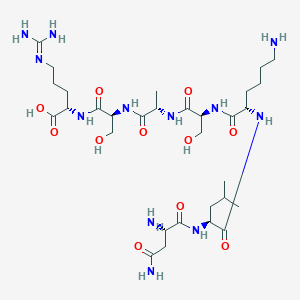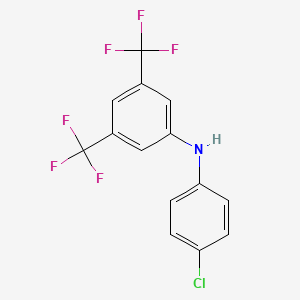
(2S)-4-Ethyl-2-(3-fluorophenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-Ethyl-2-(3-fluorophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound this compound is characterized by the presence of an ethyl group at the 4-position and a 3-fluorophenyl group at the 2-position of the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Ethyl-2-(3-fluorophenyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoroaniline with ethyl glyoxylate to form an intermediate, which is then cyclized to produce the desired morpholine derivative. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-Ethyl-2-(3-fluorophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often require the presence of a base, such as sodium hydride or potassium carbonate, and are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted morpholine derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-4-Ethyl-2-(3-fluorophenyl)morpholine has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-4-Ethyl-2-(3-fluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The precise pathways and molecular targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-4-Ethyl-2-(3-chlorophenyl)morpholine: Similar structure with a chlorine atom instead of a fluorine atom.
(2S)-4-Ethyl-2-(3-bromophenyl)morpholine: Similar structure with a bromine atom instead of a fluorine atom.
(2S)-4-Ethyl-2-(3-methylphenyl)morpholine: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
(2S)-4-Ethyl-2-(3-fluorophenyl)morpholine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
920798-67-0 |
|---|---|
Fórmula molecular |
C12H16FNO |
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
(2S)-4-ethyl-2-(3-fluorophenyl)morpholine |
InChI |
InChI=1S/C12H16FNO/c1-2-14-6-7-15-12(9-14)10-4-3-5-11(13)8-10/h3-5,8,12H,2,6-7,9H2,1H3/t12-/m1/s1 |
Clave InChI |
VVZBHDXBIPJLFL-GFCCVEGCSA-N |
SMILES isomérico |
CCN1CCO[C@H](C1)C2=CC(=CC=C2)F |
SMILES canónico |
CCN1CCOC(C1)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B14180151.png)

![4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine](/img/structure/B14180177.png)

![Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14180184.png)




![(1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14180202.png)


![3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid](/img/structure/B14180233.png)
